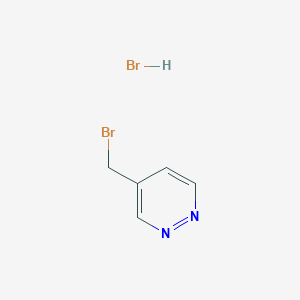

4-(Bromomethyl)pyridazine hydrobromide

Description

Significance of Halomethyl Azaheterocycles in Contemporary Organic Chemistry

Halomethyl azaheterocycles are a class of organic compounds characterized by a nitrogen-containing heterocyclic ring bearing a methyl group substituted with one or more halogen atoms. These structures are highly valued as versatile synthetic intermediates. The presence of a halogen, typically bromine or chlorine, on the methyl group creates a reactive site that is susceptible to nucleophilic substitution. This reactivity allows for the facile introduction of a wide array of functional groups, enabling the construction of more complex molecular architectures.

The utility of halomethyl azaheterocycles is rooted in their ability to act as key building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. The nitrogen atom(s) within the heterocyclic ring can influence the compound's physical and chemical properties, such as its basicity, polarity, and ability to participate in hydrogen bonding. These properties are crucial for modulating a molecule's biological activity and pharmacokinetic profile.

Overview of Pyridazine (B1198779) Scaffolds as Privileged Structures in Chemical Science

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry. nih.govrawdatalibrary.netnih.govdntb.gov.uarsc.org This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, thus serving as a rich source for the development of novel therapeutic agents. nih.govrawdatalibrary.netnih.govdntb.gov.uarsc.org

The pyridazine moiety's prevalence in bioactive molecules stems from its unique electronic properties and its ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological macromolecules. rjptonline.org Its presence can significantly influence a molecule's conformation and electronic distribution, which are critical determinants of its pharmacological activity. Consequently, pyridazine derivatives have been extensively investigated and have shown a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govrjptonline.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(bromomethyl)pyridazine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2.BrH/c6-3-5-1-2-7-8-4-5;/h1-2,4H,3H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXLNUIWSFULRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1CBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromomethyl Pyridazine Hydrobromide and Its Derivatives

Strategies for Direct Bromination of Pyridazine (B1198779) Precursors

Direct bromination focuses on the conversion of a methyl group at the 4-position of the pyridazine ring into a bromomethyl group. This transformation can be achieved through radical-mediated pathways or by using strong acidic conditions.

Radical bromination is a common method for converting benzylic or similarly activated C-H bonds, such as those in a methyl group attached to a pyridazine ring, into C-Br bonds. N-Bromosuccinimide (NBS) is the reagent of choice for this type of transformation, as it provides a low, constant concentration of bromine radicals, which favors substitution over addition reactions. daneshyari.comyoutube.com The reaction is typically initiated by light (photochemical initiation) or by a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). daneshyari.com

The general mechanism involves three stages: initiation, propagation, and termination. youtube.com In the context of 4-methylpyridazine (B73047), the propagation steps involve the abstraction of a hydrogen atom from the methyl group by a bromine radical to form a stabilized pyridazinyl-methyl radical. This radical then reacts with a bromine source (like Br₂ generated in situ from NBS) to form the desired 4-(bromomethyl)pyridazine (B3226300) and a new bromine radical, continuing the chain reaction. masterorganicchemistry.com

The reactivity of methyl-substituted pyridines towards NBS follows the order 4-methyl > 2-methyl > 3-methyl. daneshyari.com However, a significant challenge with the radical bromination of 4-methylpyridazine is the potential for over-bromination. The initial product, 4-(bromomethyl)pyridazine, can undergo further radical substitution to yield di- and even tri-brominated products. daneshyari.com Careful control of reaction conditions, such as the stoichiometry of NBS, temperature, and reaction time, is essential to maximize the yield of the mono-brominated product.

Table 1: Conditions for Radical Bromination of Methyl-Heterocycles This table is representative of typical conditions used for radical bromination and may require optimization for specific pyridazine substrates.

| Reagent | Initiator | Solvent | Temperature | Outcome |

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | Carbon Tetrachloride (CCl₄) | Reflux | Selective bromination at the activated methyl position. daneshyari.com |

| N-Bromosuccinimide (NBS) | UV Light | Carbon Tetrachloride (CCl₄) | Reflux | Photochemically initiated bromination. youtube.com |

| Bromine (Br₂) | UV Light or Heat | Non-polar solvent | Varies | Can also be used but is less selective than NBS and can lead to competing electrophilic addition to double bonds. masterorganicchemistry.com |

Hydrobromic acid (HBr) serves as both a reagent and a catalyst in several bromination strategies. wikipedia.org It is particularly useful for converting hydroxyl groups into bromides. A common pathway to 4-(bromomethyl)pyridazine hydrobromide involves the intermediate 4-(hydroxymethyl)pyridazine. This precursor can be treated with concentrated aqueous HBr (e.g., 48%) and heated to reflux. chemicalbook.comrsc.org The strong acidic environment facilitates the protonation of the hydroxyl group, turning it into a good leaving group (water), which is then displaced by a bromide ion via a nucleophilic substitution reaction.

The final product is isolated as the hydrobromide salt, which is often a stable, crystalline solid. chemicalbook.com This method avoids the use of radical conditions and can be advantageous when the substrate contains functional groups sensitive to radicals.

Alternatively, HBr in combination with an oxidizing agent like dimethyl sulfoxide (B87167) (DMSO) can be used for the oxidative bromination of certain substrates, though this is more common for alkenes and alkynes. organic-chemistry.orgrsc.org For pyridazine synthesis, the direct conversion of a methyl group using HBr alone is less common than the conversion of a hydroxymethyl group.

Functional Group Transformations for Bromomethyl Moiety Introduction

An alternative and often more controlled method for synthesizing this compound involves the transformation of a pre-existing functional group at the 4-position. The most common precursor for this strategy is 4-(hydroxymethyl)pyridazine. The hydroxyl group can be readily converted to a bromomethyl group using various brominating agents.

Phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅) are highly effective reagents for this conversion. chemicalbook.com The reaction typically involves treating the alcohol with the phosphorus bromide in an inert solvent like chloroform. This approach offers good yields and is a standard procedure in organic synthesis for converting primary alcohols to the corresponding alkyl bromides. Another reagent that can be employed for this transformation is thionyl bromide (SOBr₂).

Table 2: Common Reagents for Converting Alcohols to Bromides This table outlines common reagents for the functional group transformation of a hydroxymethyl group to a bromomethyl group.

| Reagent | Typical Solvent | Key Features |

| Phosphorus Tribromide (PBr₃) | Chloroform, Dichloromethane | Effective for primary and secondary alcohols; reaction is generally clean. chemicalbook.com |

| Phosphorus Pentabromide (PBr₅) | Chloroform | A stronger brominating agent, also effective for converting carboxylic acids to acyl bromides. chemicalbook.com |

| Hydrobromic Acid (HBr, 48%) | Water or Acetic Acid | A classic method, often requiring heat; product is isolated as the hydrobromide salt. rsc.org |

| Thionyl Bromide (SOBr₂) | Ether, Dichloromethane | Analogous to thionyl chloride for chlorination; gaseous byproducts (SO₂ and HBr) are easily removed. |

Regioselective Synthesis of Substituted 4-(Bromomethyl)pyridazine Cores

Achieving regioselectivity is crucial when synthesizing derivatives of 4-(bromomethyl)pyridazine with specific substitution patterns on the pyridazine ring. The strategy often involves constructing the substituted pyridazine core first, followed by the introduction or transformation of the methyl group at the 4-position.

Various methods exist for the regioselective synthesis of the pyridazine heterocycle itself. liberty.edu One powerful approach is the inverse-electron-demand Diels-Alder reaction between a substituted 1,2,4,5-tetrazine (B1199680) and an appropriate dienophile, which can yield highly functionalized pyridazines. rsc.org Another method involves the cyclization of 1,4-dicarbonyl compounds with hydrazine. liberty.edu By choosing appropriately substituted starting materials, one can control the placement of functional groups on the final pyridazine ring.

For instance, to synthesize a derivative like 3-chloro-4-(bromomethyl)pyridazine, one could start by preparing a 3-chloro-4-methylpyridazine (B39997) precursor. A patented method describes the synthesis of 3-bromo-4-methylpyridine (B15001) from 4-methyl-3-nitropyridine (B1297851) through reduction and a subsequent Sandmeyer-type reaction, illustrating a general strategy for introducing substituents regioselectively onto a heterocyclic core. google.com Once the substituted 4-methylpyridazine core is obtained, the methyl group can be brominated using the methods described in sections 2.1 and 2.2. This multi-step approach ensures that the final product has the desired substitution pattern without ambiguity.

Catalytic Systems and Optimization of Reaction Conditions in Bromomethylpyridazine Synthesis

Optimization of reaction conditions is critical at every stage of the synthesis to maximize yield and minimize side products. For radical bromination (Section 2.1.1), key parameters to optimize include:

Concentration of the initiator: Too little initiator may lead to a slow or incomplete reaction, while too much can increase side reactions.

Solvent: A non-polar, inert solvent like carbon tetrachloride or cyclohexane (B81311) is typically used to avoid side reactions.

Temperature: The reaction is usually conducted at the reflux temperature of the solvent to ensure thermal decomposition of the initiator and maintain the radical chain reaction.

For functional group transformations (Section 2.2), optimization involves controlling the stoichiometry of the brominating agent and the reaction temperature to prevent degradation of the starting material or product. The choice of solvent is also important to ensure solubility of the reactants and facilitate a smooth reaction. Careful, systematic optimization of these variables is essential for developing a robust and efficient synthesis of this compound and its derivatives.

Reactivity and Mechanistic Investigations of 4 Bromomethyl Pyridazine Hydrobromide

Nucleophilic Substitution Reactions Involving the Bromomethyl Group

The bromomethyl group of 4-(bromomethyl)pyridazine (B3226300) is analogous to a benzylic halide, positioning it as a highly reactive electrophile for nucleophilic substitution. libretexts.orgyoutube.com The adjacent pyridazine (B1198779) ring, being electron-withdrawing, plays a crucial role in modulating this reactivity. The reaction can proceed through either an SN1 or SN2 pathway, with the operative mechanism being highly dependent on the reaction conditions, including the nature of the nucleophile and the solvent. libretexts.org

4-(Bromomethyl)pyridazine hydrobromide is a versatile substrate that reacts with a wide array of nucleophiles to form new carbon-heteroatom and carbon-carbon bonds. The high reactivity of the C-Br bond allows for substitutions under relatively mild conditions.

Oxygen Nucleophiles: Reactions with oxygen-based nucleophiles such as alkoxides (RO⁻) and carboxylates (RCOO⁻) readily yield the corresponding ethers and esters. The use of a base is typically required to neutralize the hydrobromide salt and deprotonate the nucleophile if it is neutral (e.g., an alcohol).

Nitrogen Nucleophiles: Primary and secondary amines, as well as other nitrogen-containing compounds like azides, are effective nucleophiles for displacing the bromide. These reactions provide a direct route to substituted aminomethylpyridazines, which are common structural motifs in medicinal chemistry.

Sulfur Nucleophiles: Sulfur-based nucleophiles, such as thiolates (RS⁻), are particularly potent due to the high polarizability of sulfur. masterorganicchemistry.com They react efficiently to form thioethers.

Carbon Nucleophiles: Carbon-based nucleophiles, including cyanides and enolates, can also be employed to form new C-C bonds, allowing for the extension of the carbon skeleton.

The table below summarizes the expected products from the reaction of 4-(bromomethyl)pyridazine with various classes of nucleophiles.

| Nucleophile Class | Example Nucleophile | Product Type | General Structure |

|---|---|---|---|

| Oxygen-based | Ethoxide (CH₃CH₂O⁻) | Ether | |

| Nitrogen-based | Piperidine (C₅H₁₀NH) | Amine | |

| Sulfur-based | Thiophenoxide (C₆H₅S⁻) | Thioether | |

| Carbon-based | Cyanide (CN⁻) | Nitrile |

The mechanistic pathway of nucleophilic substitution at the bromomethyl group is a subject of detailed investigation, with both SN1 and SN2 mechanisms being plausible. chemicalnote.comyoutube.comyoutube.com

SN2 Pathway: This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the bromide leaving group. youtube.com This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents. libretexts.orgsarthaks.com Given that 4-(bromomethyl)pyridazine is a primary halide, steric hindrance is minimal, making the SN2 pathway highly accessible. youtube.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com

SN1 Pathway: This two-step mechanism involves the initial, rate-determining departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. youtube.com Benzylic and allylic halides show enhanced reactivity towards the SN1 mechanism because the resulting carbocation is stabilized by resonance. doubtnut.comnih.gov Similarly, the 4-pyridazinemethyl cation is stabilized by delocalization of the positive charge into the pyridazine ring. This stabilization lowers the activation energy for carbocation formation, making the SN1 pathway competitive, particularly with weak nucleophiles (e.g., water, alcohols) in polar protic solvents that can solvate both the cation and the departing anion. libretexts.orgsarthaks.com The SN1 reaction rate is primarily dependent on the concentration of the substrate. youtube.com

The choice between the two pathways can thus be controlled by the reaction conditions. Strong nucleophiles in solvents like acetone (B3395972) or DMF will favor the SN2 mechanism, while weak nucleophiles in solvents like ethanol (B145695) or water will promote the SN1 mechanism. youtube.comlibretexts.org

Electrophilic Aromatic Substitution on the Pyridazine Ring System

The pyridazine ring is a π-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. These atoms withdraw electron density from the ring, making it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. Furthermore, the nitrogen atoms are basic and will be protonated under the strongly acidic conditions typically required for EAS reactions.

Radical Chemistry and Electron Transfer Processes for Bromomethylpyridazine Transformations

Beyond ionic pathways, the C-Br bond in this compound can undergo transformations via radical intermediates. These processes are typically initiated by single-electron transfer (SET) from a reductant or via photochemical or thermal homolysis. nih.gov

A plausible pathway involves the transfer of an electron to the substrate to form a radical anion. This intermediate is unstable and rapidly fragments, cleaving the weak C-Br bond to generate a bromide ion and a 4-pyridazinemethyl radical.

Once formed, the 4-pyridazinemethyl radical can undergo several reactions:

Hydrogen Atom Abstraction: It can abstract a hydrogen atom from a donor molecule in the reaction mixture (e.g., a solvent molecule) to yield 4-methylpyridazine (B73047).

Coupling/Dimerization: Two radicals can couple to form a dimer, 1,2-di(pyridazin-4-yl)ethane.

Addition to π-systems: It can add to alkenes or other unsaturated systems to form new C-C bonds.

An alternative mechanism for substitution is the radical-nucleophilic unimolecular substitution (SRN1) pathway. rsc.org This chain reaction involves the initial formation of the 4-pyridazinemethyl radical, which then reacts with a nucleophile to form a new radical anion. This intermediate can then transfer its electron to a new molecule of 4-(bromomethyl)pyridazine, propagating the radical chain and yielding the substituted product. Such electron transfer reactions provide a synthetic route to products that may be difficult to obtain under standard nucleophilic substitution conditions. rsc.orgdur.ac.uk

Metal-Catalyzed Cross-Coupling Reactions for Pyridazine Functionalization

While the bromomethyl group is the primary site for substitution, the pyridazine ring itself can be functionalized using powerful modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions. These reactions are typically performed on halopyridazines (e.g., chloropyridazines or bromopyridazines) and provide a robust platform for creating complex molecules by forming new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysis has become an indispensable tool for the derivatization of heteroaromatic cores, including pyridazine.

Suzuki-Miyaura Coupling: This reaction couples a halopyridazine with an organoboron reagent (a boronic acid or ester) in the presence of a palladium catalyst and a base. It is one of the most versatile methods for forming C-C bonds and has been successfully applied to synthesize a variety of aryl- and heteroaryl-substituted pyridazines. The reaction tolerates a wide range of functional groups on both coupling partners. youtube.com

Heck Reaction: The Heck reaction involves the coupling of a halopyridazine with an alkene to form a substituted alkene. sarthaks.com This reaction is catalyzed by a palladium complex and requires a base. It provides a direct method for the vinylation of the pyridazine ring, introducing valuable synthetic handles for further transformations.

Sonogashira Coupling: This reaction couples a halopyridazine with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. The Sonogashira coupling is a highly efficient method for constructing carbon-carbon triple bonds, leading to the synthesis of alkynylpyridazines. These products are useful intermediates for creating more complex molecular architectures.

The table below provides a summary of these key palladium-catalyzed reactions for the functionalization of the pyridazine ring.

| Reaction Name | Coupling Partner | Bond Formed | Typical Product |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound (R-B(OH)₂) | C(sp²)-C(sp²) or C(sp²)-C(sp³) | Aryl/Alkyl-pyridazine |

| Heck | Alkene (R-CH=CH₂) | C(sp²)-C(sp²) | Alkenyl-pyridazine |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C(sp²)-C(sp) | Alkynyl-pyridazine |

Other Transition Metal-Mediated Transformations

The pyridazine nucleus, being electron-deficient, is amenable to a variety of transition metal-mediated cross-coupling reactions. While direct C-H functionalization of pyridines has been explored, transformations of halopyridazines are more common. researchgate.netnih.gov Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are widely used to form carbon-carbon bonds on pyrazine (B50134) and pyridazine rings. researchgate.net Although specific literature detailing these transformations for 4-(bromomethyl)pyridazine is limited, the reactivity can be inferred from studies on related halo-pyridazine derivatives. The C-Br bond of a bromopyridazine, for instance, readily participates in such coupling reactions.

The this compound molecule presents a different type of reactive site: a benzylic-like bromide. This bromide is highly susceptible to nucleophilic substitution and can also participate in coupling reactions. Transition metal catalysis can be employed to couple the bromomethyl group with various partners. For example, palladium-catalyzed coupling with organoboron compounds (a Suzuki-type reaction) or organotin compounds (a Stille-type reaction) could be envisioned to form a new C-C bond at the methylene (B1212753) position. Similarly, copper or palladium catalysis could facilitate coupling with amines, phenols, or thiols to form C-N, C-O, or C-S bonds, respectively. These transformations would yield a diverse array of 4-substituted methylpyridazine derivatives, which are valuable intermediates in medicinal chemistry.

Below is a table summarizing representative transition metal-catalyzed reactions applied to pyridazine and related N-heterocyclic scaffolds, illustrating the potential transformations applicable to this compound or its derivatives.

| Reaction Type | Catalyst/Reagents | Reactant Type | Product Type | Ref. |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | Chloropyrazine, Arylboronic acid | Arylpyrazine | researchgate.net |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | Dichloropyrazine, Terminal alkyne | Dialkynylpyrazine | researchgate.net |

| Heck Coupling | Pd(OAc)₂, P(o-tol)₃ | Bromopyridazine, Alkene | Alkenylpyridazine | researchgate.net |

| C-H Arylation | Pd(OAc)₂, AgBF₄ | Pyrazine, Aryl bromide | Arylpyrazine | researchgate.net |

Cycloaddition and Annulation Reactions Leading to Fused Pyridazine Systems

Cycloaddition and annulation reactions are powerful strategies for the construction of polycyclic heterocyclic systems. The electron-deficient pyridazine ring can act as an efficient azadiene component in inverse-electron-demand Diels-Alder ([4+2] cycloaddition) reactions. mdpi.comresearchgate.net This reactivity allows for the annulation of another ring onto the pyridazine core, leading to the formation of fused bicyclic systems.

In the context of this compound, the bromomethyl group serves as a versatile handle to introduce a dienophile-containing side chain. Through nucleophilic substitution, the bromide can be replaced by a variety of groups containing alkene or alkyne functionalities. The resulting molecule, possessing both an azadiene (the pyridazine ring) and a dienophile tethered together, can then undergo an intramolecular [4+2] cycloaddition reaction upon heating. mdpi.com This process, often followed by a spontaneous elimination or aromatization step, provides a direct route to fused pyridazine derivatives. Annulation can also be achieved through multi-step sequences where the bromomethyl group is used to build a side chain that subsequently cyclizes onto the pyridazine ring through condensation or other ring-closing reactions. mdpi.comorganic-chemistry.org

The synthesis of pyrido[2,3-d]pyridazine (B3350097) scaffolds, which are of interest in medicinal chemistry, has been achieved through various methods, including the cyclocondensation of substituted 2-pyridone substrates with hydrazine. nih.govrsc.org While direct cycloaddition of 4-(bromomethyl)pyridazine is not typically reported for forming these systems, its role as a key building block is significant.

A plausible synthetic strategy involves using this compound to alkylate a pre-functionalized pyridine (B92270) ring. For example, reaction with an appropriately substituted aminopyridine or pyridone could tether the pyridazine moiety. Subsequent intramolecular cyclization would lead to the desired fused system. The specific substitution pattern on the pyridine precursor would dictate the final regiochemistry, allowing for the selective synthesis of either Pyrido[3,2-c]pyridazine or Pyrido[2,3-d]pyridazine isomers.

The table below outlines a general reaction scheme for the formation of a pyrido[2,3-d]pyridazine core structure via cyclocondensation, a strategy that could be adapted using intermediates derived from this compound.

| Precursors | Reagents and Conditions | Product Scaffold | Ref. |

| Polyfunctionalized 2-pyridone | Hydrazine monohydrate, EtOH/MeCN (1:1), reflux, 6–16 h | Pyrido[2,3-d]pyridazine-2,8-dione | nih.gov |

| β-enamino diketones, Malononitrile | 1. EtOH, reflux; 2. Hydrazine monohydrate, reflux | 3,5-disubstituted Pyrido[2,3-d]pyridazine-2,8-dione | nih.gov |

The synthesis of fused systems like pyrimido[4,5-d]pyridazines and pyrrolo[3,4-d]pyrimidines often relies on the annulation of a pyridazine ring with a suitable pyrimidine (B1678525) or pyrrole (B145914) precursor. documentsdelivered.com The electrophilic nature of the bromomethyl group in this compound makes it an ideal reagent for constructing the necessary intermediates for these annulations.

For the synthesis of pyrimido[4,5-d]pyridazine (B13097865) scaffolds, this compound could be reacted with a 4,5-disubstituted pyrimidine, such as 4,5-diaminopyrimidine. The initial step would be the alkylation of one of the amino groups, followed by an intramolecular cyclization and condensation reaction to form the fused pyridazine ring.

Similarly, to construct a pyrrolo[3,4-d]pyrimidine scaffold, the strategy could involve the reaction of this compound with a pyrrole derivative that has appropriate functional groups at the 3 and 4 positions. For instance, alkylation of a pyrrole-3-carboxamide could be followed by an intramolecular cyclization to form the desired pyrrolo[3,4-d]pyridazinone core. nih.gov These multi-step annulation strategies highlight the utility of this compound as a versatile synthon for complex heterocyclic synthesis.

The following table summarizes reaction conditions for annulation reactions leading to related fused pyridazine systems.

| Starting Materials | Key Reagents | Reaction Type | Product Scaffold | Ref. |

| 6-(1-methylhydrazinyl) uracil, Phenylglyoxal | 1,2-dichloroethane, reflux | Cyclocondensation | Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione | nih.gov |

| Pyrrolo[3,4-d]pyridazinone, Arylpiperazine | Sodium ethoxide, Ethanol | N-Alkylation | Functionalized Pyrrolo[3,4-d]pyridazinone | nih.gov |

| 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, Alkylating agents | DMF, room temp. | N-Alkylation | Pyrazolo[3,4-d]pyrimidine | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromomethyl Pyridazine Hydrobromide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 4-(bromomethyl)pyridazine (B3226300) hydrobromide in solution. The hydrobromide salt exists as the 4-(bromomethyl)pyridazinium cation with a bromide counter-ion. Protonation occurs at one of the ring nitrogen atoms, significantly influencing the chemical shifts of the nearby nuclei. Based on the electronic effects of the C4-substituent, protonation is anticipated to occur at the N1 position.

The ¹H NMR spectrum of 4-(bromomethyl)pyridazine hydrobromide is expected to show four distinct signals corresponding to the three aromatic protons on the pyridazinium ring and the two protons of the bromomethyl group.

The bromomethyl protons (-CH₂Br) are expected to appear as a sharp singlet due to the absence of adjacent protons for coupling. The strong electron-withdrawing effect of the adjacent bromine atom and the pyridazinium ring will shift this signal significantly downfield, likely in the range of 4.80 - 5.10 ppm .

The pyridazinium ring protons are all shifted downfield compared to the neutral pyridazine (B1198779) molecule due to the positive charge on the aromatic ring.

H6 Proton: This proton is adjacent to the positively charged nitrogen (N1), making it the most deshielded of the ring protons. It is expected to appear as a doublet at the lowest field, estimated to be in the 9.50 - 9.70 ppm range, with a typical ortho-coupling constant (³J) of approximately 5-6 Hz from its interaction with H5.

H3 Proton: Located adjacent to the N2 nitrogen, this proton is also significantly deshielded and is anticipated to resonate as a doublet in the range of 9.30 - 9.50 ppm . Its splitting would arise from a small four-bond coupling (⁴J) to H5.

H5 Proton: This proton is coupled to both H3 (meta-coupling, ⁴J) and H6 (ortho-coupling, ³J), and would thus appear as a doublet of doublets. Being the furthest from the protonated nitrogen, it is the most upfield of the ring protons, with an expected chemical shift in the region of 8.20 - 8.40 ppm .

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CH₂Br | 4.80 - 5.10 | Singlet (s) | N/A |

| H5 | 8.20 - 8.40 | Doublet of Doublets (dd) | ³J(H5-H6) ≈ 5-6; ⁴J(H5-H3) ≈ 1-2 |

| H3 | 9.30 - 9.50 | Doublet (d) | ⁴J(H3-H5) ≈ 1-2 |

| H6 | 9.50 - 9.70 | Doublet (d) | ³J(H6-H5) ≈ 5-6 |

Predicted values are based on analysis of pyridazine, substituted pyridinium (B92312) salts, and related bromomethyl-heterocyclic compounds.

The proton-decoupled ¹³C NMR spectrum is expected to display five distinct signals for the five carbon atoms in the this compound molecule. The chemical shifts are influenced by the electronegativity of the substituents and the aromatic ring's positive charge.

Bromomethyl Carbon (-CH₂Br): This aliphatic carbon is directly attached to the electronegative bromine atom, placing its resonance in the range of 30 - 35 ppm .

Pyridazinium Ring Carbons:

C3 and C6: These carbons are adjacent to nitrogen atoms and bear a partial positive charge, resulting in a significant downfield shift. They are expected to be the most deshielded carbons of the ring, resonating in the 148 - 152 ppm region.

C4: This carbon is directly attached to the bromomethyl substituent. Its chemical shift is influenced by the substituent effect and is predicted to be around 140 - 145 ppm .

C5: This carbon is the least deshielded of the ring carbons and is expected to appear in the 130 - 135 ppm range.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₂Br | 30 - 35 |

| C5 | 130 - 135 |

| C4 | 140 - 145 |

| C3 / C6 | 148 - 152 |

Predicted values are based on analysis of pyridazine and substituted pyridinium salts.

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are indispensable for unambiguous assignment of all proton and carbon signals, especially for differentiating between the C3 and C6 positions. nih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the coupling relationships between adjacent protons. A cross-peak would be observed between the signals for H5 and H6, confirming their ortho-relationship on the pyridazinium ring. A weaker cross-peak might also be visible between H5 and H3.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would show cross-peaks connecting the H3 signal to C3, H5 to C5, H6 to C6, and the -CH₂Br proton signal to the -CH₂Br carbon signal, allowing for the direct assignment of the corresponding carbons.

The -CH₂Br protons showing a 2-bond correlation to C4 and 3-bond correlations to C3 and C5 . This definitively places the bromomethyl group at the C4 position.

The H5 proton showing correlations to C3 and C4 .

The H6 proton showing correlations to C4 .

Together, these 2D NMR techniques provide a complete and unambiguous assignment of the entire molecular structure of this compound.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. liberty.edu For this compound, the spectra are dominated by vibrations of the pyridazinium ring and the bromomethyl substituent.

The vibrational spectrum of the 4-(bromomethyl)pyridazinium cation can be analyzed by assigning observed bands to specific molecular motions. As a pyridinium salt, its vibrational characteristics share features with other protonated nitrogen heterocycles. researchgate.netnih.gov

N⁺-H Vibrations: The protonation of the pyridazine ring introduces N⁺-H stretching and bending modes. The N⁺-H stretching vibration is typically a very broad and strong band in the IR spectrum, often appearing in the 2500-3200 cm⁻¹ region, sometimes with multiple sub-maxima due to hydrogen bonding with the bromide counter-ion.

Pyridazinium Ring Vibrations: The aromatic ring gives rise to several characteristic vibrations.

C-H Stretching: Aromatic C-H stretching modes are expected to appear as sharp bands above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ range.

Ring Stretching (C=C and C=N): The stretching vibrations of the double bonds within the aromatic ring are strong in both IR and Raman spectra and are expected in the 1500-1650 cm⁻¹ region. Protonation often leads to a slight increase in the frequency of these modes compared to the neutral molecule.

Ring Breathing/Deformation: The in-plane ring deformation and breathing modes occur in the fingerprint region, typically between 990-1200 cm⁻¹ .

Bromomethyl (-CH₂Br) Vibrations:

C-H Stretching: The asymmetric and symmetric stretching vibrations of the methylene (B1212753) C-H bonds will appear just below 3000 cm⁻¹, in the 2920-2980 cm⁻¹ range.

C-Br Stretching: The stretching vibration of the carbon-bromine bond is a strong band in the low-frequency region of the IR spectrum, typically found between 600-700 cm⁻¹ .

A detailed analysis of the IR and Raman spectra allows for the identification of key functional groups. The presence of a broad, strong absorption in the 2500-3200 cm⁻¹ region is a clear indicator of the N⁺-H stretch, confirming the salt's formation. Sharp peaks above 3000 cm⁻¹ confirm the aromatic C-H bonds, while peaks just below 3000 cm⁻¹ confirm the aliphatic C-H bonds of the bromomethyl group. The highly characteristic ring stretching bands in the 1500-1650 cm⁻¹ region confirm the integrity of the pyridazinium ring structure. Finally, the C-Br stretch in the low-wavenumber region confirms the presence of the bromomethyl group.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| N⁺-H Stretch | Pyridazinium N-H | 2500 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | Pyridazinium C-H | 3050 - 3150 | Medium, Sharp |

| Aliphatic C-H Stretch | -CH₂Br | 2920 - 2980 | Medium |

| C=C / C=N Ring Stretch | Pyridazinium Ring | 1500 - 1650 | Strong |

| CH₂ Scissoring | -CH₂Br | ~1450 | Medium |

| C-H In-plane Bend | Pyridazinium C-H | 1000 - 1300 | Medium-Strong |

| C-Br Stretch | -CH₂Br | 600 - 700 | Strong |

Predicted values are based on spectral data for pyridinium salts and brominated organic compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic structure of molecules. For pyridazine systems, this technique reveals characteristic electronic transitions that are sensitive to the molecular environment and substitution patterns.

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, exhibits distinct electronic absorption bands in the UV-Vis region. These absorptions arise from the promotion of electrons from lower-energy molecular orbitals to higher-energy ones. The principal electronic transitions observed in pyridazine and its derivatives are typically of the π → π* and n → π* types. libretexts.org

The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These are generally high-energy transitions, resulting in strong absorption bands at shorter wavelengths. In conjugated systems, as the extent of conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, leading to a bathochromic (red) shift in the absorption maximum. libretexts.org

The n → π* transitions, on the other hand, involve the promotion of a non-bonding electron (from the lone pair of a nitrogen atom) to an antibonding π* orbital. These transitions are typically of lower energy and intensity compared to π → π* transitions, and their corresponding absorption bands appear at longer wavelengths. rsc.org The presence of substituents on the pyridazine ring can significantly influence the position and intensity of these absorption bands. Electron-donating or electron-withdrawing groups can alter the energy levels of the molecular orbitals, thereby modifying the chromophoric behavior of the molecule.

Computational studies, such as those using Time-Dependent Density Functional Theory (TDDFT), have been employed to calculate and predict the UV-Vis spectra of pyridazine and related diazines, providing a theoretical basis for the interpretation of experimental data. researchgate.netresearchgate.net

Table 1: Typical Electronic Transitions in Pyridazine Systems

| Transition Type | Description | Wavelength Range (approx.) |

| π → π | Excitation of an electron from a bonding π orbital to an antibonding π orbital. | Shorter wavelengths (higher energy) |

| n → π | Excitation of a non-bonding electron from a nitrogen lone pair to an antibonding π orbital. | Longer wavelengths (lower energy) |

Mass Spectrometry

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds. High-resolution mass spectrometry and the analysis of fragmentation patterns are particularly valuable in the characterization of this compound and its derivatives.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of a molecule. For this compound, HRMS can confirm the presence of bromine by identifying its characteristic isotopic pattern (approximately equal abundance of 79Br and 81Br). The accurate mass measurement of the molecular ion or protonated molecule ([M+H]+) allows for the calculation of the molecular formula, providing strong evidence for the compound's identity.

Table 2: Predicted m/z Values for Isotopologues of 4-(Bromomethyl)pyridine (Free Base)

| Ion | Formula | Calculated m/z |

| [C6H679BrN]+ | C6H6N79Br | 170.97563 |

| [C6H681BrN]+ | C6H6N81Br | 172.97358 |

Note: The table shows predicted values for the free base, 4-(bromomethyl)pyridine. In the hydrobromide salt, the observed mass spectrum would depend on the ionization conditions.

In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the parent molecule. The resulting fragmentation pattern is a unique fingerprint that can be used to deduce the compound's structure. For 4-(bromomethyl)pyridazine, characteristic fragmentation pathways would likely involve the loss of the bromine atom, the bromomethyl group, or cleavage of the pyridazine ring. The analysis of these fragment ions, often aided by tandem mass spectrometry (MS/MS) techniques, allows for the piecing together of the molecular structure, confirming the connectivity of the atoms.

X-ray Crystallography

A single-crystal X-ray diffraction study of this compound or its derivatives would reveal the exact conformation of the molecule in the solid state. This includes the planarity of the pyridazine ring and the orientation of the bromomethyl substituent. The analysis of the crystal packing would show the intermolecular interactions that stabilize the crystal structure, such as hydrogen bonding (e.g., involving the pyridazinium proton and the bromide anion), halogen bonding, and π-π stacking interactions between the aromatic rings. researchgate.netmdpi.com These non-covalent interactions play a crucial role in determining the physical properties of the solid material. The structural data obtained from X-ray crystallography is invaluable for understanding the molecule's reactivity and for designing new materials with specific properties. For instance, the crystal structures of related pyridazine derivatives have been extensively studied to understand their molecular recognition and hydrogen bonding capabilities. nih.govmdpi.com

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The solid-state architecture of this compound and its derivatives is significantly influenced by a network of non-covalent interactions. These interactions, including hydrogen bonding, halogen bonding, and π-π stacking, play a crucial role in determining the crystal packing and ultimately the physicochemical properties of these compounds. The pyridazine ring, with its unique electronic properties, is a key player in these intermolecular associations. nih.govblumberginstitute.org

Hydrogen Bonding

In the hydrobromide salt of 4-(bromomethyl)pyridazine, the pyridazinium cation is a potent hydrogen bond donor. The protonated nitrogen atom of the pyridazine ring readily engages in strong hydrogen bonding interactions with the bromide anion (Br⁻). This N⁺-H···Br⁻ interaction is a primary determinant of the crystal lattice.

Furthermore, the C-H bonds of the pyridazine ring can act as weak hydrogen bond donors, interacting with the bromide anion or other suitable acceptors. blumberginstitute.org The presence of substituents on the pyridazine ring can modulate the strength and geometry of these hydrogen bonds.

| Donor | Acceptor | Interaction Type | Typical Distance (Å) | Typical Angle (°) |

|---|---|---|---|---|

| N⁺-H (Pyridazinium) | Br⁻ | Strong Hydrogen Bond | ~3.2 - 3.5 | ~160 - 180 |

| C-H (Pyridazine Ring) | Br⁻ | Weak Hydrogen Bond | ~3.5 - 3.8 | ~140 - 170 |

Halogen Bonding

The bromine atom of the bromomethyl group in this compound can participate in halogen bonding. nih.govmdpi.com This interaction involves the electrophilic region (σ-hole) on the bromine atom and a Lewis basic site, such as the nitrogen atom of a neighboring pyridazine ring or the bromide anion. researchgate.netrsc.org

| Donor | Acceptor | Interaction Type | Typical Distance (Å) | Typical Angle (°) |

|---|---|---|---|---|

| C-Br (Bromomethyl) | N (Pyridazine) | Halogen Bond | ~3.0 - 3.4 | ~160 - 175 |

| C-Br (Bromomethyl) | Br⁻ | Halogen Bond | ~3.3 - 3.7 | ~160 - 175 |

π-π Stacking

The electron-deficient nature of the pyridazine ring makes it an ideal candidate for π-π stacking interactions. nih.govrsc.org These interactions can occur between parallel pyridazine rings, contributing to the formation of one-, two-, or three-dimensional supramolecular architectures. researchgate.netresearchgate.net The geometry of the π-π stacking can vary, with common arrangements including face-to-face and offset (or slipped) stacking.

The centroid-to-centroid distance between stacked rings is a key parameter used to characterize these interactions, with typical distances falling in the range of 3.3 to 3.8 Å. researchgate.net The presence of substituents on the pyridazine ring can influence the stacking geometry and interaction energy. rsc.org

| Interacting Moieties | Interaction Type | Typical Centroid-to-Centroid Distance (Å) | Typical Slip Angle (°) |

|---|---|---|---|

| Pyridazine-Pyridazine | π-π Stacking | ~3.3 - 3.8 | ~20 - 30 |

Computational Chemistry and Theoretical Investigations of 4 Bromomethyl Pyridazine Hydrobromide

Quantum Chemical Descriptors and Reactivity Predictions

Fukui Functions and Local Reactivity Indices

In the realm of computational chemistry, Density Functional Theory (DFT) provides powerful tools for predicting chemical reactivity. Among these are the Fukui functions, which are crucial local reactivity descriptors. wikipedia.orgnih.gov These functions help identify the regions within a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. joaquinbarroso.comrowansci.com The Fukui function, ƒ(r), quantifies the change in electron density at a specific point 'r' when the total number of electrons in the system changes. wikipedia.org

For practical applications, these functions are condensed to atomic centers, yielding Fukui indices that provide a site-specific picture of reactivity. rowansci.com There are three primary types of condensed Fukui indices:

ƒ+ : Indicates the propensity of an atomic site to accept an electron, thus identifying sites for nucleophilic attack.

ƒ- : Indicates the propensity of an atomic site to donate an electron, identifying sites for electrophilic attack.

ƒ⁰ : Indicates the susceptibility of a site to radical attack.

Theoretical studies on pyridazine (B1198779) derivatives demonstrate the utility of these indices. researchgate.netresearchgate.net For a molecule like 4-(bromomethyl)pyridazine (B3226300), calculations would reveal the reactivity of the nitrogen atoms in the pyridazine ring, the carbon atoms of the ring, and the benzylic carbon attached to the bromine atom. The nitrogen atoms are generally expected to be susceptible to electrophilic attack, while specific carbon atoms would be targeted by nucleophiles. The analysis of Fukui functions allows for a quantitative prediction of the most reactive sites, guiding synthetic strategies. sciforum.net

Below is a hypothetical data table illustrating the kind of results obtained from a Fukui function analysis on a model pyridazine derivative, calculated at a specific level of theory (e.g., B3LYP/6-31G**).

| Atom | ƒ+ (Nucleophilic Attack) | ƒ- (Electrophilic Attack) | ƒ⁰ (Radical Attack) |

| N1 | 0.052 | 0.185 | 0.119 |

| N2 | 0.049 | 0.191 | 0.120 |

| C3 | 0.125 | 0.033 | 0.079 |

| C4 | 0.088 | 0.095 | 0.092 |

| C5 | 0.119 | 0.041 | 0.080 |

| C6 | 0.091 | 0.089 | 0.090 |

| C(CH₂) | 0.251 | 0.021 | 0.136 |

| Br | 0.135 | 0.015 | 0.075 |

Note: Data is illustrative and based on general principles of reactivity for similar structures.

Theoretical Estimation of Bond Dissociation Energies and Reaction Pathway Energetics

Theoretical calculations are instrumental in determining the Bond Dissociation Energy (BDE), which is the enthalpy change associated with the homolytic cleavage of a bond. chemrxiv.org For 4-(bromomethyl)pyridazine hydrobromide, the most labile bond is the C-Br bond. The BDE of this bond is a critical parameter for understanding its thermal stability and its reactivity in radical reactions or in transformations like cross-coupling reactions. nih.gov

Computational methods such as DFT (e.g., B3LYP, M06-2X) and higher-level composite methods (e.g., G3B3, CBS-QB3) are employed to calculate BDEs with high accuracy. researchgate.netnih.gov Studies on analogous halo-heterocycles show that BDEs are influenced by the nature of the halogen and the electronic environment of the heterocyclic ring. nih.gov For instance, the C-Cl bonds in dichloropyridazines have BDEs in the range of 93-100 kcal/mol, with bonds alpha to the nitrogen atoms being slightly weaker. nih.gov It is expected that the C-Br bond in 4-(bromomethyl)pyridazine would have a significantly lower BDE, making it a reactive site for nucleophilic substitution and radical-mediated reactions.

| Bond | Computational Method | Calculated BDE (kcal/mol) |

| Pyridazine-CH₂-Br | B3LYP/6-31G(d) | ~65 - 70 |

| Pyridazine-Cl | G3B3 | 93.5 |

| Pyridazine-Cl | B3LYP | 86.2 |

| Bromobenzene (C-Br) | B3LYP | 83.7 |

Note: Data for pyridazine-CH₂-Br is an estimation based on typical benzylic bromide BDEs. Other data is from literature on related compounds for comparison. nih.gov

Analysis of Aromaticity and Tautomeric Equilibria in Pyridazine-Based Systems

Aromaticity is a fundamental concept that explains the stability and reactivity of cyclic, planar molecules with delocalized π-electrons. ias.ac.in The pyridazine ring is considered aromatic, though its aromaticity is influenced by the presence of two adjacent, electronegative nitrogen atoms. nih.gov This leads to reduced aromaticity compared to benzene. nih.gov Computational chemistry provides quantitative measures of aromaticity, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). ias.ac.instudylib.net NICS values are calculated at the center of the ring; large negative values indicate strong aromatic character, while positive values suggest anti-aromaticity. ias.ac.in HOMA values are based on bond length deviations from an ideal aromatic system, with a value of 1 representing a fully aromatic system. ias.ac.in Computational studies on diazines generally place pyridazine as the least aromatic among its isomers (pyrimidine and pyrazine). studylib.net

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a common phenomenon in heterocyclic chemistry. acs.orgresearchgate.net For pyridazine derivatives substituted with hydroxyl, amino, or thiol groups, keto-enol or imine-enamine tautomeric equilibria can exist. chemrxiv.org The relative stability of these tautomers is governed by factors such as aromaticity, intramolecular hydrogen bonding, and solvent effects. acs.orgmdpi.com Theoretical calculations are essential for accurately predicting the tautomeric equilibrium by computing the relative Gibbs free energies of the different forms in the gas phase and in solution. chemrxiv.org For instance, studies on hydroxypyridines have shown that the position of the substituent and the solvent environment can dramatically shift the equilibrium between the hydroxy (enol) and pyridone (keto) forms. acs.org

| Compound/System | Aromaticity Index | Value | Interpretation |

| Benzene | HOMA | 1.00 | Benchmark Aromatic |

| Pyridine (B92270) | HOMA | 0.97 | Highly Aromatic |

| Pyridazine | HOMA | ~0.70 - 0.85 | Moderately Aromatic |

| Pyridazine | NICS(1) | ~ -7 to -9 ppm | Aromatic |

| Pyrimidine (B1678525) | NICS(1) | ~ -9 to -11 ppm | More Aromatic than Pyridazine |

| Pyrazine (B50134) | NICS(1) | ~ -8 to -10 ppm | More Aromatic than Pyridazine |

Note: Values are representative and compiled from various computational studies on diazine aromaticity. nih.govstudylib.net

Prediction of Non-Linear Optical (NLO) Properties in Pyridazine Derivatives

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property crucial for applications in photonics, telecommunications, and optical data processing. researchgate.netresearchgate.net Organic molecules, particularly those with donor-π-acceptor (D-π-A) architectures, can possess significant NLO properties. The pyridazine ring, being electron-deficient, can act as an effective acceptor or part of the π-conjugated bridge in NLO chromophores. researchgate.netupce.cz

Computational methods, primarily DFT, are widely used to predict and understand the NLO properties of molecules. researchgate.net Key parameters calculated include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first hyperpolarizability (β) is the primary measure of the second-order NLO response of a molecule. researchgate.net Theoretical studies on pyridazine and other diazine derivatives have shown that strategic placement of electron-donating and electron-accepting groups can significantly enhance their NLO response. researchgate.netupce.cz The elongation of the π-conjugated system also plays a vital role. researchgate.net For this compound, while not a classic D-π-A structure, its pyridazine core suggests that suitable derivatization could lead to materials with interesting NLO properties.

| Molecule Type | Property | Calculated Value (a.u.) |

| Urea (Reference) | β_total | ~35 |

| Pyrazine Derivative (D-A) | β_total | > 1000 |

| Pyridazine Derivative (D-A) | β_total | > 900 |

| Pyrimidine Derivative (D-A) | β_total | < 800 |

Note: Data is illustrative, based on computational studies of various diazine derivatives designed for NLO applications. Absolute values are highly dependent on the specific donor/acceptor groups and the level of theory used. researchgate.netupce.cz

Applications in Advanced Organic Synthesis

Role as a Versatile Building Block for Functionalized Pyridazine (B1198779) Compounds

4-(Bromomethyl)pyridazine (B3226300) hydrobromide is a highly versatile building block primarily due to the reactivity of the bromomethyl group. This functional group is an excellent electrophile, readily participating in nucleophilic substitution reactions. The hydrobromide salt form enhances the compound's stability for storage, and the free base can be easily generated in situ for reaction with various nucleophiles. This reactivity allows for the facile attachment of the pyridazine core to other molecules through the formation of new carbon-oxygen, carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds.

The pyridazine ring itself can be further modified, making these building blocks incredibly useful for creating diverse molecular architectures. nih.gov The ease of functionalization at different positions on the pyridazine ring makes it an attractive scaffold for designing novel chemical entities. nih.gov

Below is a table illustrating the versatility of 4-(bromomethyl)pyridazine in reactions with various nucleophiles to generate functionalized pyridazine compounds.

| Nucleophile Type | Example Nucleophile | Reagent | Resulting Linkage | Product Class |

| Oxygen | Phenol | Sodium Hydride (NaH) | Ether (-O-CH₂-pyridazine) | Aryl Ether |

| Nitrogen | Aniline | Potassium Carbonate (K₂CO₃) | Amine (-NH-CH₂-pyridazine) | Secondary Amine |

| Sulfur | Thiophenol | Sodium Hydroxide (NaOH) | Thioether (-S-CH₂-pyridazine) | Thioether |

| Carbon | Diethyl malonate | Sodium Ethoxide (NaOEt) | Carbon-Carbon (-C(CO₂Et)₂-CH₂-pyridazine) | Substituted Malonic Ester |

This interactive table showcases the common transformations possible using 4-(bromomethyl)pyridazine as a foundational building block.

Synthesis of Complex Polycyclic and Heterocyclic Frameworks Incorporating Pyridazine Units

The functionalized pyridazines synthesized from 4-(bromomethyl)pyridazine serve as crucial intermediates for the construction of more complex molecular frameworks. The newly introduced functional groups can participate in subsequent intramolecular or intermolecular cyclization reactions, leading to the formation of fused polycyclic and heterocyclic systems containing a pyridazine ring. Such complex structures are of significant interest in drug discovery.

For instance, a pyridazin-4-ylmethyl amine derivative can undergo a condensation reaction with a dicarbonyl compound, followed by cyclization and aromatization to yield a pyrido[3,4-c]pyridazine, a class of nitrogen-containing scaffolds with described medicinal chemistry promise. researchgate.netmdpi.com These synthetic pathways allow for the creation of rigid, three-dimensional structures that can be optimized for specific biological targets.

Illustrative Synthetic Scheme:

Initial Functionalization: Reaction of 4-(bromomethyl)pyridazine with a primary amine (e.g., 2-amino-5-methylpyridine) to form a secondary amine intermediate.

Cyclization: The intermediate undergoes an intramolecular cyclization, often promoted by a catalyst or heat, to form a new heterocyclic ring fused to the pyridazine core. For example, a Pictet-Spengler type reaction could be envisioned if the attached nucleophile contains an appropriate aromatic ring.

Aromatization/Further Modification: The resulting polycyclic structure can then be aromatized or further functionalized to generate the final target molecule.

This strategic approach, starting from a simple pyridazine building block and extending to complex fused systems, is a powerful tool in modern organic synthesis. mdpi.com

Utilization in Multi-Component and Domino Reactions for Chemical Library Generation

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.govacsgcipr.org Domino reactions, a related class of processes, involve the conversion of a starting material through a cascade of consecutive intramolecular or intermolecular transformations without isolating intermediates. rsc.org These strategies are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds for high-throughput screening. nih.gov

While direct participation of 4-(bromomethyl)pyridazine hydrobromide in a one-pot, multi-component reaction is less common due to its high reactivity, it plays a critical role in a two-step sequence that aligns with the principles of library generation.

Strategy for Library Synthesis:

Pre-functionalization: A diverse set of nucleophiles (alcohols, amines, thiols) is reacted with 4-(bromomethyl)pyridazine to create a library of pyridazine-containing intermediates.

Multi-Component Reaction: These intermediates, now bearing a new functional handle, are then used as one of the key components in a subsequent MCR. For example, an intermediate with a primary amine functionality could be used in a Ugi or Hantzsch-type reaction to build another heterocyclic ring system. acsgcipr.org

This approach allows for the systematic variation of multiple substitution points on the final molecule, leading to a large and diverse chemical library from a small set of starting materials. The use of microwave irradiation can often accelerate these reactions, making the process even more efficient for combinatorial chemistry. nih.gov This methodology enables the exploration of vast chemical space in the search for new bioactive molecules.

Applications in Medicinal Chemistry and Drug Discovery Research Intermediate Compound

Precursor for Novel Pyridazine-Containing Pharmaceutical Agents

Pyridazine (B1198779) derivatives have demonstrated a broad spectrum of pharmacological activities, including antihypertensive, antiviral, and anticancer properties. google.com The synthesis of novel pharmaceutical agents often involves the modification of a core heterocyclic structure like pyridazine to optimize its interaction with biological targets.

While specific, named pharmaceutical agents directly synthesized from 4-(Bromomethyl)pyridazine (B3226300) hydrobromide are not extensively detailed in publicly available literature, the analogous compound, 4-Bromopyridazine hydrobromide, is used in the preparation of γ-secretase modulators, which are investigated for neurodegenerative diseases. The bromomethyl group in the title compound offers a different, yet highly useful, point of chemical modification, acting as an electrophile that readily reacts with nucleophiles. This allows for the attachment of the pyridazine moiety to larger, more complex molecular scaffolds, a common strategy in the development of new drugs. The general importance of pyridazine derivatives is underscored by their wide application in both medicine and agriculture. google.com

Table 1: Examples of Biological Activities of the Pyridazine Scaffold

| Biological Activity | Description |

|---|---|

| Anticancer | Pyridazine-containing compounds have been designed and synthesized to act as inhibitors of specific enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR). |

| Antiviral | Certain pyridazine derivatives have been evaluated for their ability to inhibit viral replication, including against Hepatitis A Virus (HAV). chemicalbook.com |

| Antihypertensive | The pyridazine ring is a core component of several drugs used to treat high blood pressure. chemicalbook.com |

| γ-Secretase Modulation | Bromo-pyridazine derivatives serve as intermediates in the synthesis of molecules that modulate the activity of γ-secretase, a target in Alzheimer's disease research. |

Development of Ligands for Specific Biological Targets (e.g., Enzyme Inhibitors, Receptor Modulators)

The rational design of new drugs often focuses on creating molecules (ligands) that can bind with high specificity to a biological target, such as an enzyme or a receptor, thereby modulating its activity. The pyridazine structure is valuable in this context because its two adjacent nitrogen atoms can act as hydrogen bond acceptors, which is a critical interaction for the binding of drugs to their targets.

The reactive nature of 4-(Bromomethyl)pyridazine hydrobromide makes it a suitable precursor for creating a library of candidate ligands. By reacting it with various nucleophiles (e.g., amines, thiols, alcohols), researchers can systematically synthesize a range of new pyridazine-containing compounds. These compounds can then be screened for their ability to bind to and modulate the activity of specific biological targets. For instance, pyridazine-containing compounds have been successfully synthesized and shown to act as potent inhibitors of VEGFR, an important target in cancer therapy.

Use in Combinatorial Library Synthesis for High-Throughput Drug Screening

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. These libraries are then subjected to high-throughput screening (HTS) to identify "hit" compounds that show activity against a specific biological target.

The utility of brominated pyridazine derivatives as intermediates for creating compound libraries is well-established. For example, 4-bromo-pyridazine-3,6-dione has been effectively used to build libraries of 3-aminopyridazines through a combination of amination and palladium-catalyzed cross-coupling reactions. google.com The reactive bromine atom allows for the systematic introduction of diverse chemical groups. Similarly, this compound, with its reactive bromomethyl handle, is an ideal candidate for use in combinatorial synthesis. It can be attached to a solid-phase resin or used in solution-phase parallel synthesis to quickly generate a large number of derivatives for HTS campaigns, accelerating the early phase of drug discovery.

Applications in Agrochemical Research Intermediate Compound

Synthesis of Pyridazine-Based Herbicide and Pesticide Candidates

The primary application of 4-(bromomethyl)pyridazine (B3226300) hydrobromide in agrochemical research lies in its use as a versatile intermediate for the synthesis of new herbicidal and pesticidal molecules. The reactivity of the bromomethyl group allows for its facile reaction with a wide range of nucleophiles, enabling the introduction of various substituents and pharmacophores onto the pyridazine (B1198779) scaffold. This chemical tractability is crucial in the iterative process of lead discovery and optimization in agrochemical development.

Researchers have utilized 4-(bromomethyl)pyridazine hydrobromide to construct novel derivatives with potential herbicidal activity. By reacting this intermediate with different phenols, thiols, and amines, scientists can systematically modify the molecular structure to explore structure-activity relationships (SAR). This process is essential for identifying the key structural features required for potent herbicidal effects against target weed species while maintaining crop safety.

Similarly, in the realm of insecticide development, this compound serves as a starting point for the synthesis of new pesticide candidates. The pyridazine moiety is known to interact with specific biological targets in insects. By appending different functional groups via the bromomethyl linker, researchers aim to enhance the compound's affinity and efficacy against economically important pests.

The following table summarizes the key reactions involving this compound in the synthesis of agrochemical candidates:

| Nucleophile | Resulting Linkage | Potential Agrochemical Class |

| Phenols | Ether | Herbicides, Fungicides |

| Thiols | Thioether | Herbicides, Insecticides |

| Amines | Amine | Herbicides, Insecticides |

| Carboxylates | Ester | Fungicides, Herbicides |

Contribution to Enhanced Crop Protection Agents and Agrochemical Formulation

The use of this compound extends beyond the initial synthesis of active ingredients. The inherent properties of the resulting pyridazine-based agrochemicals can contribute to the development of enhanced crop protection agents with improved formulation characteristics. The polarity and hydrogen bonding capabilities of the pyridazine ring can influence the solubility, stability, and uptake of the final product in plants.

By strategically designing molecules derived from this intermediate, chemists can fine-tune the physicochemical properties of the resulting agrochemical to optimize its performance in the field. This includes improving its rainfastness, reducing its environmental persistence, and enhancing its translocation within the plant to reach the target site of action. These factors are critical for developing sustainable and effective crop protection solutions.

The development of novel agrochemicals is a complex and resource-intensive process. The availability of versatile and reactive intermediates like this compound plays a crucial role in accelerating the discovery pipeline. By providing a reliable and efficient means to access a diverse range of pyridazine derivatives, this compound empowers researchers to explore new chemical space and identify the next generation of crop protection agents.

Applications in Materials Science Research

Synthesis of Functional Polymers and Polymeric Materials Incorporating Pyridazine (B1198779) Moieties

The incorporation of pyridazine rings into polymer backbones is a key strategy for developing materials with improved performance. The presence of the pyridazine group can enhance the thermal stability and modify the solubility of polymers. While direct studies detailing the use of 4-(Bromomethyl)pyridazine (B3226300) hydrobromide in polymer synthesis are not extensively documented in publicly available research, the principles of polymer chemistry suggest its high potential as a monomer or a modifying agent.

The bromomethyl group provides a reactive site for various polymerization reactions, including nucleophilic substitution reactions. This allows for the grafting of the pyridazine moiety onto existing polymer chains or for its participation in the formation of new polymer backbones. For instance, it could be reacted with diols or diamines to form polyesters or polyamides, respectively, that contain the pyridazine ring. The resulting polymers would be expected to exhibit unique optical and electronic properties due to the presence of the heteroaromatic pyridazine unit.

Development of Specialty Chemicals with Tailored Properties for Advanced Materials

4-(Bromomethyl)pyridazine hydrobromide serves as a valuable intermediate in the synthesis of a range of specialty chemicals. Its reactivity allows for the introduction of the pyridazine-4-ylmethyl group into various molecular scaffolds. These resulting specialty chemicals can then be utilized as monomers for polymerization, cross-linking agents, or as additives to impart specific functionalities to materials.

For example, reaction of this compound with compounds containing active hydrogen atoms, such as phenols or thiols, can lead to the formation of new molecules with tailored electronic and photophysical properties. These molecules could find applications as building blocks for organic light-emitting diodes (OLEDs), sensors, or other advanced electronic devices. The ability to precisely engineer the structure of these specialty chemicals allows for the fine-tuning of the properties of the final materials.

Exploration in Advanced Material Fabrication with Enhanced Thermal Stability

A significant area of interest in materials science is the development of polymers with high thermal stability for applications in demanding environments, such as in the aerospace and electronics industries. The incorporation of aromatic and heteroaromatic rings, like pyridazine, into the polymer structure is a well-established method for enhancing thermal resistance.

Research on pyridazine-containing phthalonitrile resins has demonstrated the exceptional thermal stability that this heterocyclic ring can impart. One study reported the synthesis of a novel phthalonitrile monomer containing a pyridazine ring, which, after curing, produced a thermoset with outstanding heat resistance. The resulting poly(BCPD) resin exhibited a 5% weight loss temperature (T5%) of 501°C and a glass transition temperature (Tg) exceeding 400°C mdpi.comresearchgate.net. These properties are attributed to the rigid and polar nature of the pyridazine ring, which restricts the thermal motion of the polymer chains.

While this study did not directly utilize this compound, it highlights the significant contribution of the pyridazine moiety to the thermal stability of polymeric materials. It is therefore plausible that polymers synthesized using this compound as a building block would also exhibit enhanced thermal properties. The inherent rigidity of the pyridazine ring and the strong intermolecular interactions it can form are key factors in improving the thermal performance of advanced materials.

| Property | Poly(BCPD)-350 | Poly(BCPD)-370 |

| 5% Weight Loss Temperature (T5%) in N2 (°C) | 470 | 501 |

| Carbon Yield at 900°C in N2 (%) | 70 | 74 |

| 5% Weight Loss Temperature (T5%) in Air (°C) | 472 | 492 |

| Data derived from a study on a pyridazine-containing phthalonitrile resin, demonstrating the potential for high thermal stability in polymers incorporating the pyridazine moiety. mdpi.com |

Future Research Directions and Emerging Trends in Bromomethylpyridazine Chemistry

Integration with Sustainable and Green Chemistry Methodologies in Synthesis

The synthesis of pyridazine (B1198779) derivatives is increasingly aligning with the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Future research will likely focus on developing more sustainable synthetic routes for 4-(Bromomethyl)pyridazine (B3226300) hydrobromide and its derivatives, moving away from hazardous reagents and solvents.

Key green chemistry approaches applicable to pyridazine synthesis include:

Metal-Free Catalysis: The development of metal-free reaction protocols, such as aza-Diels-Alder reactions, offers a sustainable and cost-effective alternative to traditional metal-catalyzed methods for constructing the pyridazine core. organic-chemistry.org

Use of Greener Solvents: Imidazolium ionic liquids have been successfully used as recyclable reaction media and catalysts for synthesizing pyridazine derivatives, significantly reducing reaction times and eliminating the need for volatile organic solvents. ecnu.edu.cn

Microwave-Assisted Synthesis: This technique can accelerate reaction rates, improve yields, and reduce waste in the synthesis of pyridazine compounds. rasayanjournal.co.inresearchgate.net

Solventless Approaches: Performing reactions in the absence of solvents, where feasible, simplifies purification, reduces waste, and can lead to cleaner reaction profiles. rasayanjournal.co.in

These methodologies not only contribute to environmental sustainability but also often result in improved economic viability and process safety.

Table 1: Comparison of Conventional vs. Green Synthesis Methods for Pyridazine Derivatives

| Feature | Conventional Methods | Green Chemistry Methods |

|---|---|---|

| Catalysts | Often rely on heavy or precious metals. | Employ metal-free catalysts or recyclable catalysts. organic-chemistry.org |

| Solvents | Typically use volatile and often toxic organic solvents. | Utilize safer alternatives like ionic liquids or water, or are solvent-free. ecnu.edu.cnrasayanjournal.co.in |

| Energy Input | Often require prolonged heating. | Can use energy-efficient methods like microwave irradiation. researchgate.net |

| Reaction Time | Can be lengthy, sometimes spanning days. ecnu.edu.cn | Significantly reduced, often to hours or minutes. ecnu.edu.cn |

| Waste Generation | Can produce significant byproducts and solvent waste. | Minimized through higher atom economy and solvent recycling. rasayanjournal.co.in |

High-Throughput Screening and Automation in Bromomethylpyridazine Synthesis and Functionalization

To accelerate the discovery of new pyridazine-based compounds with desired properties, high-throughput screening (HTS) and automated synthesis are becoming indispensable tools. These technologies allow for the rapid creation and evaluation of large libraries of molecules derived from precursors like 4-(Bromomethyl)pyridazine hydrobromide.

Future trends in this area include:

Automated Library Synthesis: The development of automated platforms for synthesizing diverse arrays of pyridazine derivatives. researchgate.net This enables the exploration of a vast chemical space by systematically varying substituents introduced via the reactive bromomethyl group.

High-Throughput Virtual Screening (HTVS): Computational methods are used to screen large virtual libraries of pyridazine derivatives against biological targets, identifying promising candidates for synthesis and further testing. nih.gov This approach saves significant time and resources compared to traditional screening methods.

Integration with Biological Assays: HTS campaigns are increasingly coupled with automated biological assays to rapidly assess the activity of newly synthesized compounds, such as their potential as enzyme inhibitors or anticancer agents. nih.govnih.govnih.gov

The combination of automated synthesis and HTS will be crucial for unlocking the full potential of the pyridazine scaffold in drug discovery and materials science.

Advanced Applications in Supramolecular Chemistry and Self-Assembled Systems

The pyridazine ring, with its two adjacent nitrogen atoms, is an excellent ligand for coordinating with metal ions, making it a valuable component in supramolecular chemistry. The functional handle provided by the bromomethyl group in 4-(Bromomethyl)pyridazine allows for its incorporation into more complex ligands designed for self-assembly.

Emerging applications in this field include:

Coordination Polymers and Helices: Pyridazine ligands can self-assemble with metal ions like silver(I) to form intricate structures such as helical coordination polymers. acs.org The ability to pre-functionalize the pyridazine unit offers a mechanism to control the three-dimensional nature of the resulting assembly. rsc.org

Supramolecular Cages and Grids: By designing ligands with specific geometries, pyridazine derivatives can be used to construct discrete, self-assembled architectures like [2x2] supramolecular grids and metallocryptand cages. rsc.orgnih.gov

Functional Materials: Self-assembled systems based on pyridazine ligands are being explored for various applications. For instance, helical pyridine-pyridazine oligomers have been shown to form supramolecular nanochannels capable of ion recognition and transport. rsc.org

The versatility of this compound as a precursor allows for the synthesis of tailored ligands, paving the way for the rational design of novel supramolecular materials with specific functions.

Application of Machine Learning and Artificial Intelligence for Predictive Chemistry and Material Design

Future directions include: